2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate
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Overview
Description
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate is an organic compound with the molecular formula C13H24O3S It is characterized by the presence of a hydroxyethylsulfanyl group attached to an undec-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate typically involves the reaction of 2-mercaptoethanol with undec-2-enoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the undec-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate involves its interaction with various molecular targets. The hydroxyethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The undec-2-enoate moiety can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyethyl)sulfanyl]ethyl acetate
- 2-[(2-Hydroxyethyl)sulfanyl]ethyl propionate
- 2-[(2-Hydroxyethyl)sulfanyl]ethyl butyrate
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate is unique due to the presence of the undec-2-enoate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where longer carbon chains and unsaturation are desirable, such as in the synthesis of specialized polymers and coatings.
Properties
CAS No. |
142282-07-3 |
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Molecular Formula |
C15H28O3S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)ethyl undec-2-enoate |
InChI |
InChI=1S/C15H28O3S/c1-2-3-4-5-6-7-8-9-10-15(17)18-12-14-19-13-11-16/h9-10,16H,2-8,11-14H2,1H3 |
InChI Key |
JIUONVQRSDVVCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(=O)OCCSCCO |
Origin of Product |
United States |
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